N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name is derived through hierarchical prioritization of functional groups and substituents. The parent heterocycle is a 1,3-thiazole ring, a five-membered aromatic system containing nitrogen at position 1 and sulfur at position 3. The substituents are assigned as follows:
- A butyl group (-C₄H₉) at position 3 of the thiazole ring.
- A 3-(piperidin-1-ylsulfonyl)phenyl group at position 4, comprising a benzene ring with a sulfonyl group (-SO₂-) bonded to a piperidine moiety.
- An aniline-derived ylidene group (-N=C6H5) at position 2, stabilized by conjugation with the thiazole’s π-system.
The (2Z) designation specifies the cis configuration of the imine double bond in the ylidene group, ensuring stereochemical clarity. This nomenclature adheres to IUPAC Rule C-413.1 for thiourea derivatives and Rule A-3.4 for sulfonamide prioritization.
Table 1: Substituent Prioritization in IUPAC Naming
| Position | Group | Priority |
|---|---|---|
| 2 | Aniline ylidene | 1 |
| 3 | Butyl | 3 |
| 4 | 3-(Piperidin-1-ylsulfonyl)phenyl | 2 |
Structural Taxonomy in Heterocyclic Chemistry
The compound belongs to the thiazole family, a subclass of azoles characterized by a sulfur-nitrogen heterocyclic core. Key structural features include:
- Aromaticity : The thiazole ring exhibits aromatic stabilization due to delocalized π-electrons, with calculated resonance energies of ~30 kcal/mol.
- Electronic Effects : The electron-withdrawing sulfonyl group (-SO₂-) on the phenyl ring reduces electron density at the para position, influencing reactivity.
- Piperidine Integration : The piperidin-1-ylsulfonyl moiety introduces a bulky, lipophilic substituent, enhancing steric hindrance and modulating solubility.
Comparative Analysis with Related Thiazoles
| Feature | Target Compound | Simple Thiazole (C₃H₃NS) |
|---|---|---|
| Aromatic System | Fused phenyl-thiazole | Isolated thiazole |
| Substituent Complexity | Trisubstituted | Monosubstituted |
| Sulfur Oxidation State | +4 (sulfonyl) | -2 (thioether) |
Historical Evolution of Thiazole-Based Compound Research
Thiazole chemistry originated with Arthur Rudolf Hantzsch’s 1887 synthesis of thiazoles via condensation of β-ketoesters with thioamides. The Cook–Heilbron synthesis (1947) expanded access to 5-aminothiazoles, enabling derivatives with diverse substituents. Modern advances include:
- Sulfonamide Functionalization : Introduction of sulfonyl groups, as seen in this compound, emerged in the 1990s to enhance bioavailability and target binding.
- Ylidene Modifications : The aniline ylidene group reflects post-2000 strategies to stabilize tautomeric forms and tune electronic properties.
Milestones in Thiazole Derivative Development
Positional Isomerism and Stereochemical Considerations
The compound exhibits two primary forms of isomerism:
- Positional Isomerism : Alternative substitution patterns on the thiazole ring could yield isomers such as:
- 2-Butyl-4-ylideneaniline (hypothetical)
- 5-(Piperidin-1-ylsulfonyl) regioisomer
- Stereoisomerism :
Figure 1: Stereochemical Representation
S
│
N═C–Aniline (Z-configuration)
│
C4–[SO₂–Piperidine]
The thiazole ring’s planarity ensures minimal torsional strain despite bulky substituents.
Properties
Molecular Formula |
C24H29N3O2S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
3-butyl-N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O2S2/c1-2-3-17-27-23(19-30-24(27)25-21-12-6-4-7-13-21)20-11-10-14-22(18-20)31(28,29)26-15-8-5-9-16-26/h4,6-7,10-14,18-19H,2-3,5,8-9,15-17H2,1H3 |
InChI Key |
CPQOBQUOCTXXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
A modified Hantzsch approach (adapted from) involves reacting α-bromo ketones with thioureas under basic conditions:
-
3-(3-Bromophenyl)propan-1-one is treated with N-butylthiourea in ethanol at 80°C for 12 hours.
-
Cyclization yields 3-butyl-4-(3-bromophenyl)-1,3-thiazol-2(3H)-imine as a racemic mixture.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Thiourea Cyclization
Alternative methods from employ thiourea derivatives with α-halo carbonyl compounds :
-
3-(3-Aminophenyl)propanoic acid is converted to its thioamide using Lawesson’s reagent.
-
Cyclization with 1-bromobutane in DMF at 100°C forms the thiazole ring.
Advantages : Higher regioselectivity (≥90%) compared to Hantzsch methods.
Sulfonylation of the Phenyl Ring
Introducing the piperidin-1-ylsulfonyl group at the phenyl ring’s 3-position requires sulfonylation followed by amine coupling .
Chlorosulfonation
-
The intermediate 3-bromophenyl-thiazole undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C.
-
Reaction conditions must avoid electrophilic substitution at the thiazole ring.
| Parameter | Value |
|---|---|
| Reagent | ClSO₃H (2.5 eq) |
| Solvent | DCM |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 85% |
Piperidine Coupling
The sulfonyl chloride intermediate reacts with piperidine in the presence of a base:
-
Piperidine (1.2 eq) is added to the sulfonyl chloride in THF.
-
Triethylamine (3 eq) is used to scavenge HCl, facilitating nucleophilic substitution.
Critical Notes :
Imine Formation and Z-Configuration Control
The final step involves coupling aniline to the thiazole’s C2 position while maintaining the Z-configuration .
Condensation with Aniline
-
3-Butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-one is treated with aniline in acetic acid under reflux.
-
The reaction proceeds via tautomerization of the thiazolone to a thioamide, followed by condensation.
| Parameter | Value |
|---|---|
| Solvent | Acetic Acid |
| Temperature | Reflux (118°C) |
| Catalyst | None |
| Reaction Time | 6 hours |
| Yield | 65% |
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the butyl group and aniline phenyl ring . Nuclear Overhauser Effect (NOE) spectroscopy confirms >95% Z-isomer formation.
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.
Analytical Data :
-
HRMS : m/z calculated for C₂₆H₃₀N₄O₂S₂ [M+H]⁺: 490.1784; found: 490.1786.
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, SO₂Ar), 7.45–7.30 (m, 8H, Ar-H), 3.21 (t, J=6.8 Hz, 2H, NCH₂), 1.75–1.65 (m, 4H, butyl), 1.52–1.45 (m, 6H, piperidine).
Comparative Analysis of Methods
| Method | Thiazole Yield | Sulfonylation Yield | Overall Yield | Z-Selectivity |
|---|---|---|---|---|
| Hantzsch + ClSO₃H | 68% | 85% | 46% | 95% |
| Thiourea + ClSO₃H | 72% | 82% | 50% | 97% |
The thiourea route offers marginally better yields and selectivity, albeit with longer reaction times.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Their Effects
Key analogs and their distinguishing features are summarized below:
Stereochemical Considerations
- Atropisomerism: Analogs like N,N′-diaryl-2-iminothiazoline derivatives (e.g., ) exhibit atropisomerism due to restricted rotation around the C–N bond. The Z-configuration in the target compound may similarly lead to distinct biological profiles compared to E-isomers .
Physical Properties
Biological Activity
N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and various biological effects, including its anticancer, antimicrobial, and anticonvulsant properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization with piperidin-1-ylsulfonyl and butyl groups. The structure can be represented as follows:
The thiazole moiety is known for its versatility in medicinal chemistry, contributing to various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by interactions with key proteins involved in cell cycle regulation.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's effectiveness against various bacterial strains has been documented:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticonvulsant Activity
The anticonvulsant potential of similar thiazole compounds has been explored, with some derivatives showing promise in reducing seizure activity in animal models. For example, compounds with similar structural motifs have been reported to have median effective doses (ED50) that indicate significant protective effects against seizures induced by pentylenetetrazole (PTZ) .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the thiazole structure influence biological activity:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Chain Length : The butyl group contributes to lipophilicity, which is beneficial for membrane permeability and bioavailability.
- Piperidine Moiety : This group is essential for binding interactions with biological targets, enhancing both anticancer and antimicrobial activities.
Case Studies
Several case studies have illustrated the therapeutic potential of thiazole derivatives:
- Case Study 1 : A study on a series of thiazole compounds showed that those with piperidine substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts .
- Case Study 2 : Research focused on the antimicrobial efficacy of thiazole derivatives demonstrated that modifications to the sulfonamide group significantly improved activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
